1,1,1,3,10,12,12,12-Octachlorododecane
Description
Properties
IUPAC Name |
1,1,1,3,10,12,12,12-octachlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl8/c13-9(7-11(15,16)17)5-3-1-2-4-6-10(14)8-12(18,19)20/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMPJGRRMUDPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699598 | |
| Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601523-21-1 | |
| Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthesis Protocols for 1,1,1,3,10,12,12,12-Octachlorododecane
Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Environmental Analytical Scientists, and Toxicologists.
Executive Summary & Structural Analysis
1,1,1,3,10,12,12,12-Octachlorododecane (C₁₂H₁₈Cl₈, MW 445.9 g/mol , CAS 601523-21-1) is a discrete, single-congener Short-Chain Chlorinated Paraffin (SCCP).[1] Unlike technical CP mixtures produced by the random chlorination of n-alkanes, this molecule possesses a precise, symmetrical structure. It serves as a critical analytical standard for quantifying environmental contamination and validating toxicological models.
Structural Logic: The carbon backbone consists of 12 carbons.[2] The chlorination pattern (1,1,1,3...10,12,12,[1][2][3][4][5]12) reveals its retrosynthetic origin: it is the bis-adduct of carbon tetrachloride (CCl₄) to 1,9-decadiene .
-
Terminal Groups: The 1,1,1-trichloro- functionality arises from the radical attack of the trichloromethyl radical (
). -
Internal Chlorines: The chlorines at positions 3 and 10 result from the chlorine atom transfer to the secondary radical intermediate.
-
Symmetry: The molecule is chemically symmetric, containing two chiral centers at C3 and C10, resulting in a mixture of diastereomers (meso and racemic pairs).
Retrosynthetic Strategy
The synthesis relies on Atom Transfer Radical Addition (ATRA) , historically known as the Kharasch addition. This pathway ensures high regioselectivity, placing the
Reaction Scheme:
Pathway Selection: Copper-Catalyzed ATRA
While Ruthenium and Iron catalysts are viable, the Copper(I)/Amine system is selected for this guide due to its robustness, cost-efficiency, and ease of workup for polychlorinated alkanes.
Detailed Synthesis Protocol
Reagents & Materials
-
Precursor: 1,9-Decadiene (>96% purity).
-
Reagent/Solvent: Carbon Tetrachloride (CCl₄).[6] Note: CCl₄ serves as both reactant and solvent. Use strictly anhydrous grade.
-
Catalyst: Copper(I) Chloride (CuCl).[6]
-
Ligand: n-Butylamine or 2,2'-Bipyridine (Bipy). Bipy is preferred for higher turnover numbers in bis-functionalization.
-
Reducing Agent (Optional): Copper powder (Cu⁰) can be added to regenerate Cu(I) species and reduce induction times.
Experimental Workflow
Step 1: Catalyst Complex Formation In a dry Schlenk flask under Argon, dissolve CuCl (0.1 eq relative to diene) and 2,2'-Bipyridine (0.1 eq) in anhydrous acetonitrile or use neat CCl₄ if solubility permits. Stir until a dark complex forms.
Step 2: Addition Reaction
-
Add 1,9-Decadiene (1.0 eq) to the catalyst mixture.
-
Add excess CCl₄ (10.0 eq). The excess is critical to favor the formation of the 1:2 adduct over oligomerization (telomerization).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen, which inhibits radical propagation.
Step 3: Thermal Activation Heat the sealed reaction vessel to 80–100°C for 12–24 hours. Monitor reaction progress via GC-MS. The disappearance of the alkene signal and the appearance of the molecular ion (m/z clusters around 444-448) indicate completion.
Step 4: Workup
-
Cool to room temperature.
-
Dilute with hexane or dichloromethane.[7]
-
Pass the mixture through a short pad of neutral alumina or silica gel to remove the copper catalyst (blue/green band).
-
Concentrate the filtrate under reduced pressure to remove solvents and excess CCl₄.
Mechanism of Action (ATRA)
The reaction proceeds via a redox-catalyzed radical chain mechanism.
Figure 1: Catalytic cycle of the Copper-mediated Atom Transfer Radical Addition (ATRA) mechanism.
Purification & Characterization
Purification Strategy
The crude product is a viscous oil or low-melting solid containing diastereomers (meso and dl).
-
Flash Chromatography: Silica gel stationary phase; Eluent: Hexane/DCM gradient (100:0 to 90:10). The target compound is non-polar but slightly more retained than unreacted chlorinated impurities.
-
Recrystallization: Dissolve in hot methanol or ethanol/hexane mixture. Slow cooling may separate the meso and dl forms if high isomeric purity is required.
Analytical Data (Expected)
| Technique | Parameter | Characteristic Signal |
| ¹H NMR | Doublet of doublets (–CH ₂–CCl₃ region) | |
| ¹H NMR | Multiplet (–CH Cl– region) | |
| ¹³C NMR | Terminal –C Cl₃ carbons | |
| ¹³C NMR | Secondary –C HCl– carbons | |
| GC-MS (ECNI) | m/z 409, 411 | [M-Cl]⁻ cluster (Characteristic for CPs) |
Safety & Handling (Critical)
-
Carbon Tetrachloride (CCl₄): A potent hepatotoxin and carcinogen. Use only in a certified fume hood. Double-glove (Laminate/Viton) is recommended as CCl₄ permeates standard nitrile.
-
Pressure Hazards: Heating volatile solvents in sealed tubes creates high pressure. Use blast shields and rated pressure vessels (e.g., heavy-wall Ace pressure tubes).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for the production of the SCCP standard.
References
-
Tomy, G. T., et al. (1997).[7] "Synthesis and characterization of purified short-chain (C10-C13) chlorinated paraffin isomers." Chemosphere, 35(6), 1161-1176. Link
-
Reth, M., et al. (2005).[7] "Chlorinated paraffins in humans and the environment."[8] International Journal of Environmental Analytical Chemistry, 85(12-13), 949-962. Link
-
Belluš, D. (1985). "Free-radical additions to olefins in the presence of redox systems." Pure and Applied Chemistry, 57(12), 1827-1838. Link
-
Cambridge Isotope Laboratories. "1,1,1,3,10,12,12,12-Octachlorododecane Standard." Product Catalog. Link
-
Chiron AS. "Chlorinated Paraffin Standards: 1,1,1,3,10,12,12,12-Octachlorododecane."[5] Chiron Product Data. Link
Sources
- 1. isotope.com [isotope.com]
- 2. 1,1,1,3,10,12,12,12-Octachlorododecane (601523-21-1) for sale [vulcanchem.com]
- 3. 1,1,1,3,10,12,12,12-octachlorododecane (13C12, 99%) 100 UG/ML in nonane [lgcstandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,1,1,3,10,12,12,12-Octachlorododecane [shop.chiron.no]
- 6. US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Analytical Handling of 1,1,1,3,10,12,12,12-Octachlorododecane
[1]
Executive Summary
1,1,1,3,10,12,12,12-Octachlorododecane (CAS 601523-21-1) is a discrete congener within the Short-Chain Chlorinated Paraffin (SCCP) class.[1] Unlike complex industrial mixtures of SCCPs, this specific isomer serves as a critical analytical standard for quantifying Persistent Organic Pollutants (POPs) under the Stockholm Convention.[1]
This guide addresses the solubility characteristics of this congener, which are governed by its high lipophilicity (
Molecular Architecture & Physicochemical Basis[1]
To predict solubility behavior without trial-and-error, one must understand the molecule's polarity profile.[1]
-
Structure: A 12-carbon backbone (dodecane) with terminal trichloromethyl groups (
) and internal chlorines at positions 3 and 10.[1] -
Symmetry: The molecule is symmetric, which can increase crystallinity and melting point compared to asymmetric isomers, potentially reducing solubility in borderline solvents.[1]
-
Polarity: While the C-Cl bonds are polar, the overall molecule is non-polar to weakly polar due to the symmetric distribution of the halogens and the long hydrophobic carbon chain.[1]
Key Solubility Parameters
| Parameter | Value / Characteristic | Implication |
| Molecular Weight | 445.9 g/mol | High MW suggests slower dissolution rates; requires agitation.[1] |
| Log Kow | ~ 5.8 – 7.1 (Estimated for SCCPs) | Extreme lipophilicity.[1] Partitions strongly into organic phases.[1] |
| Water Solubility | < 1 µg/L (Practically Insoluble) | Water is a non-solvent/antisolvent.[1] |
| Physical State | Waxy Solid / Crystalline | Dissolution requires overcoming lattice energy (enthalpy of fusion).[1] |
Solvent Selection Framework
The solubility of 1,1,1,3,10,12,12,12-Octachlorododecane follows the "Like Dissolves Like" principle.[1] The following classification guides solvent choice for standard preparation and extraction.
Tier 1: Primary Solvents (High Solubility)
These are the solvents of choice for preparing stock solutions (>100 µg/mL) and for GC injection.[1]
-
n-Nonane: The industry standard carrier for commercial reference materials (e.g., Dr. Ehrenstorfer, CIL).[1] It offers a high boiling point (151°C), preventing evaporation-induced concentration errors.[1]
-
Isooctane (2,2,4-Trimethylpentane): Excellent solubility; preferred for GC-ECD/ECNI-MS due to its clean baseline.[1]
-
n-Hexane: High solubility, but high volatility requires careful handling to maintain concentration accuracy.[1]
Tier 2: Extraction Solvents (Good Solubility)
Used to extract the analyte from matrices (soil, tissue) but often require exchange before analysis.[1]
-
Dichloromethane (DCM): Excellent solvency power.[1] Note: Must be removed before Electron Capture Detector (ECD) analysis as the solvent itself is halogenated and will saturate the detector.[1]
-
Acetone/Ethyl Acetate: Good solubility.[1][2] Often used in mixtures (e.g., Hexane:Acetone 1:[1]1) to extract from biological tissues where penetrating cell membranes is necessary.[1]
Tier 3: Anti-Solvents (Incompatible)
-
Water: Causes immediate precipitation.[1]
-
Methanol/Acetonitrile: Limited solubility.[1][2][3][4][5] While used in LC-MS, the analyte may precipitate if the organic ratio drops below 70-80%.[1]
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the analytical stage.
Figure 1: Decision matrix for solvent selection based on experimental stage. Note the critical solvent exchange step when using halogenated extraction solvents.
Experimental Protocol: Standard Preparation & Handling
Objective: Prepare a stable working standard from a neat solid or concentrated commercial stock.
Safety Pre-requisites
-
Hazard: Suspected carcinogen and persistent environmental toxin.[1]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1]
-
Engineering Control: All handling must occur inside a certified fume hood.[1]
Protocol: Reconstitution from Neat Solid
If you possess the rare neat solid (most labs buy liquid standards), follow this gravimetric method to ensure accuracy.[1]
-
Weighing: Accurately weigh 1.0 mg (± 0.01 mg) of 1,1,1,3,10,12,12,12-Octachlorododecane into a tared 10 mL amber volumetric flask.
-
Why Amber? Chlorinated paraffins can undergo photodegradation over long periods; amber glass mitigates this.[1]
-
-
Initial Dissolution: Add 5 mL of n-Nonane or Isooctane .
-
Equilibration: Allow the solution to return to 20°C (sonication generates heat, expanding the solvent).
-
Final Dilution: Dilute to the mark with the same solvent. Cap and invert 10 times.
-
Storage: Store at 4°C. Validate concentration via GC-MS against an independent check standard.
Protocol: Solvent Exchange (DCM to Hexane)
When extracting from sediment using DCM, you must switch to Hexane for GC-ECD analysis.[1]
-
Evaporation: Place the DCM extract in a rotary evaporator or under a gentle Nitrogen stream.
-
Keeper Solvent: Add 1 mL of Isooctane before the DCM is fully evaporated.
-
Completion: Evaporate until the volume reaches approximately 1 mL. The residual solvent is now almost entirely Isooctane.[1]
Analytical Implications
The solubility profile directly impacts the quality of instrumental data.[1]
GC-MS / GC-ECD[1]
-
Injection Solvent: Nonane or Isooctane are ideal.[1] They provide a "solvent effect" (re-focusing of the analyte band) on non-polar columns (e.g., DB-5ms, HP-5).[1]
-
Solvent Expansion: Ensure the injection volume fits the liner capacity.[1] Chlorinated solvents expand more than hydrocarbons, but since we avoid chlorinated solvents for injection, this risk is managed.[1]
LC-MS (APCI/ESI)[1]
-
Chloride Adducts: In LC-MS (specifically ESI negative), chloride adduct formation is often promoted by adding trace chlorinated solvents (e.g., DCM) to the mobile phase.[1]
-
Solubility Limit: While 1,1,1,3,10,12,12,12-Octachlorododecane dissolves in the mobile phase, high water content gradients (>30% water) may cause it to crash out in the column or injector loop.[1] Keep organic content high.
References
-
European Chemicals Agency (ECHA). (2022).[1] Member State Committee support document for identification of Alkanes, C14-17, chloro (MCCP).[1]Link (Provides comparative solubility data for chlorinated paraffins).[1]
-
Stockholm Convention on Persistent Organic Pollutants. (2016).[1][4] Risk profile on short-chain chlorinated paraffins.[1][3] UNEP/POPS/POPRC.11/10/Add.[1]2. Link
-
Tomy, G. T., et al. (1997).[1] "Synthesis and Characterization of C10-C13 Polychloro-n-alkanes for Use as Standards in Environmental Analysis." Environmental Science & Technology, 31(1), 157-161.[1] (Describes the synthesis and solubility handling of specific congeners).
-
LGC Standards / Dr. Ehrenstorfer. (2024). Certificate of Analysis: 1,1,1,3,10,12,12,12-Octachlorododecane.[1][7]Link (Confirming n-Nonane as the industry standard solvent).[1]
-
Glüge, J., et al. (2016).[1] "Global production, use, and primary emission of chlorinated paraffins."[1] Environmental Science & Technology, 50(10), 4991-5000.[1] Link[1]
Sources
- 1. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. greenspec.co.uk [greenspec.co.uk]
- 4. moodle.toxoer.com [moodle.toxoer.com]
- 5. Status of short-chain chlorinated paraffins in matrices and research gap priorities in Africa: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,1,1,3,8,10,10,10-Octachlorodecane | 601523-23-3 | Benchchem [benchchem.com]
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1,1,1,3,10,12,12,12-Octachlorododecane material safety data sheet (MSDS) information
Reference Standard for Short-Chain Chlorinated Paraffin (SCCP) Analysis
Part 1: Executive Summary
1,1,1,3,10,12,12,12-Octachlorododecane (CAS: 601523-21-1) is a high-purity, single-isomer chlorinated alkane utilized primarily as an analytical reference standard. Unlike technical mixtures of Short-Chain Chlorinated Paraffins (SCCPs)—which are complex combinations of thousands of isomers—this compound possesses a defined structure and chlorine substitution pattern.
Its primary application is in the quantification and monitoring of SCCPs in environmental matrices (biota, sediment, air) and industrial materials. As SCCPs are listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention, precise analytical standards like 1,1,1,3,10,12,12,12-Octachlorododecane are critical for regulatory compliance, enabling researchers to calibrate instruments (GC-ECNI-MS) and correct for matrix effects during the analysis of this complex class of contaminants.
Part 2: Chemical Identity & Physical Properties
| Property | Detail |
| Chemical Name | 1,1,1,3,10,12,12,12-Octachlorododecane |
| CAS Registry Number | 601523-21-1 |
| Molecular Formula | C₁₂H₁₈Cl₈ |
| Molecular Weight | 445.93 g/mol |
| Structure | CCl₃-CH₂-CHCl-(CH₂)₆-CHCl-CH₂-CCl₃ |
| Appearance | White crystalline solid or clear solution (often supplied in nonane/isooctane) |
| Chlorine Content | ~63.6% (by weight) |
| Solubility | Soluble in nonane, isooctane, dichloromethane, hexane; insoluble in water.[1][2] |
Part 3: Synthesis & Production
Expertise & Causality: The synthesis of a specific isomer like 1,1,1,3,10,12,12,12-octachlorododecane cannot be achieved through random chlorination of dodecane, which yields a statistical mixture of isomers. Instead, a Controlled Radical Telomerization strategy is employed to ensure regioselectivity.
Primary Synthetic Strategy: Telomerization & Coupling
The structure exhibits symmetry, suggesting it is derived from the coupling of two C6 precursors.
-
Telomerization (Precursor Formation):
-
Reactants: Carbon tetrachloride (CCl₄) and Ethylene (C₂H₄).
-
Catalyst: Copper(I) chloride (CuCl) with an amine ligand (e.g., ethanolamine).
-
Mechanism: The radical addition of •CCl₃ to ethylene proceeds to form 1,1,1,3-tetrachloroalkanes. Specifically, the reaction is controlled to yield 1,1,1,3-tetrachlorohexane (or a functionalized derivative) as the primary building block.
-
Causality: Using a redox catalyst (Cu+/Cu2+) minimizes chain transfer and suppresses the formation of high-molecular-weight polymers, ensuring a narrow distribution of telomers.
-
-
Coupling (Dimerization):
-
Two units of the C6-telomer are coupled at the non-chlorinated tail ends (C6 position) to form the C12 backbone.
-
Note: This step often involves Wurtz-like coupling or organometallic intermediates to link the alkyl chains while preserving the specific chlorination pattern at the ends (1,1,1,3-).
-
-
Purification:
-
The crude product undergoes high-performance liquid chromatography (HPLC) or recrystallization to remove oligomers and achieve >98% isomeric purity.
-
Part 4: Material Safety Data Sheet (MSDS) Core
Hazard Classification (GHS): This compound is an SCCP congener and must be handled with the same precautions as high-potency POPs.
| Hazard Class | H-Code | Hazard Statement |
| Carcinogenicity | H351 | Suspected of causing cancer.[3] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Lactation | H362 | May cause harm to breast-fed children. |
Handling & Storage Protocols
-
Engineering Controls: Use only in a chemical fume hood. Ensure negative pressure to prevent aerosol escape.
-
PPE:
-
Respiratory:[4] NIOSH-approved respirator with organic vapor cartridges (if solid/dust is generated).
-
Skin: Nitrile or Viton gloves (double-gloving recommended).
-
Eyes: Safety glasses with side shields or chemical splash goggles.
-
-
Storage: Store in a cool (4°C), dry, dark place. If in solution, ensure the solvent (e.g., nonane) is sealed tightly to prevent evaporation and concentration changes.
-
Spill Response: Do not let product enter drains. Adsorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.
Part 5: Analytical Protocol (Self-Validating System)
Objective: Quantification of SCCPs in biological tissue using 1,1,1,3,10,12,12,12-Octachlorododecane as an Internal Standard (IS).
Workflow Logic
The protocol relies on Isotope Dilution (if using the ¹³C-labeled version) or Internal Standardization . The defined structure of this congener provides a specific retention time and mass spectral response factor, allowing the analyst to "anchor" the quantification of the complex SCCP mixture.
Step-by-Step Methodology
-
Sample Preparation & Spiking:
-
Weigh 1–5 g of sample (e.g., fish tissue).
-
Validation Step: Spike the sample immediately with a known mass (e.g., 10 ng) of 1,1,1,3,10,12,12,12-Octachlorododecane. This accounts for losses during extraction.
-
-
Extraction:
-
Perform Soxhlet extraction with Dichloromethane (DCM):Hexane (1:1) for 16 hours.
-
Why: This solvent mixture ensures complete recovery of non-polar lipids and chlorinated paraffins.
-
-
Cleanup (Acid Digestion):
-
Treat the extract with concentrated Sulfuric Acid (H₂SO₄) to remove lipids.
-
Note: SCCPs are stable in acid, whereas lipids are hydrolyzed and removed.
-
-
Fractionation:
-
Pass the extract through a Florisil column.
-
Elute with Hexane (Fraction 1: PCBs) followed by Dichloromethane:Hexane (Fraction 2: SCCPs).
-
-
Instrumental Analysis (GC-ECNI-MS):
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Ionization: Electron Capture Negative Ionization (ECNI). ECNI is 10–100x more sensitive for polychlorinated compounds than Electron Impact (EI).
-
Monitoring: Monitor the [M-Cl]⁻ or [M-HCl]⁻ ions. For this congener, look for clusters around m/z 409–415.
-
Visual Workflow: Analytical Pipeline
Figure 1: Analytical workflow for SCCP quantification using 1,1,1,3,10,12,12,12-Octachlorododecane as a recovery standard.[2][5][6][7]
Part 6: Toxicology & Environmental Fate[3][8]
Mechanism of Action: As a representative SCCP, this molecule exerts toxicity primarily through the disruption of lipid metabolism.
-
PPAR-α Activation:
-
The compound binds to the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1]
-
Causality: This binding induces the transcription of enzymes involved in fatty acid
-oxidation (e.g., Acyl-CoA oxidase).
-
-
Metabolic Disruption:
-
While
-oxidation is upregulated, the transport of fatty acids is often perturbed, leading to lipid accumulation in the liver (steatosis).
-
-
Thyroid Disruption:
-
SCCPs induce hepatic UDP-glucuronosyltransferases (UGT), increasing the clearance of thyroxine (T4) and leading to hypothyroidism.
-
Visual Pathway: Toxicity Mechanism [3]
Figure 2: Mechanistic pathway of SCCP-induced toxicity involving hepatic and thyroid disruption.
References
-
Cambridge Isotope Laboratories. (2023). 1,1,1,3,10,12,12,12-Octachlorododecane Product Data Sheet. CIL. Link
-
Tomy, G. T., et al. (2010). "Physicochemical properties of some short-chain chlorinated paraffins." Environmental Science & Technology, 44(6), 2092-2096. Link
-
Gong, Y., et al. (2019).[1][8] "Short-chain chlorinated paraffins (SCCPs) disrupt hepatic fatty acid metabolism in liver of male rat via interacting with peroxisome proliferator-activated receptor α (PPARα)."[1] Ecotoxicology and Environmental Safety, 181, 164-171.[1] Link
-
United Nations Environment Programme (UNEP). (2017). Stockholm Convention on Persistent Organic Pollutants: Risk Profile for Short-Chain Chlorinated Paraffins. Link
-
Reth, M., et al. (2005). "Chlorinated paraffins in humans and the environment."[1][9][10] International Journal of Environmental Analytical Chemistry, 85(12-13), 901-909. Link
Sources
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- 4. isotope.com [isotope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,12-DICHLORODODECANE | 3922-28-9 [chemicalbook.com]
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- 8. researchers.usask.ca [researchers.usask.ca]
- 9. [Metabolomic interference induced by short-chain chlorinated paraffins in human normal hepatic cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) for octachlorododecane analysis
Application Note: High-Specificity Analysis of Octachlorododecane (
Executive Summary & Strategic Rationale
Octachlorododecane (
The Solution: Electron Capture Negative Ionization (ECNI).
To achieve the necessary sensitivity (fem togram level) and selectivity, this protocol utilizes ECNI. The high electronegativity of the eight chlorine atoms allows the molecule to capture thermal electrons in the source, forming stable negative ions. This method specifically targets the
Critical Technical Insight:
Quantification of octachlorododecane is complicated by the "response factor effect." The ECNI response is exponentially proportional to the degree of chlorination. Therefore, this protocol employs a congener-specific quantification method rather than a total-area integration, ensuring that the high response of
Experimental Protocol
Reagents and Standards[1][2][3]
-
Target Standard: Octachlorododecane (
, ~59% Cl by weight). -
Internal Standard (IS):
-HCH (epsilon-hexachlorocyclohexane) or -trans-chlordane. Note: -labeled SCCP mixtures are preferred if available to match the evaporation profile. -
Solvents: n-Hexane (Pesticide Grade), Dichloromethane (DCM), Isooctane (Keeper solvent).
-
Cleanup Reagents: Concentrated Sulfuric Acid (
, 98%), Activated Silica Gel.
Sample Preparation Workflow
The lipophilic nature of octachlorododecane requires rigorous lipid removal to prevent source fouling and signal suppression.
Step 1: Extraction
-
Solid Matrices (Sediment/Tissue): Soxhlet extraction with DCM:Hexane (1:1) for 16 hours.
-
Liquid Matrices: Liquid-Liquid Extraction (LLE) with Hexane.
Step 2: Acid Digestion (The "Self-Validating" Cleanup)
-
Evaporate extract to ~2 mL in hexane.
-
Add 2 mL conc.
carefully. Vortex for 1 min. -
Validation Check: The acid layer will turn dark/brown (charring lipids). The hexane layer must remain clear. If the hexane layer is cloudy or the interface is unresolved, repeat the acid wash. This visual cue validates lipid removal.
Step 3: Fractionation (Optional but Recommended)
-
Pass the hexane layer through a micro-column of activated silica (1g).
-
Elute with 10 mL Hexane:DCM (95:5).
-
Evaporate to final volume (100
) in Isooctane containing the Internal Standard.
GC-MS Instrumentation Parameters
Gas Chromatograph (Agilent 7890B / Thermo Trace 1310 or equivalent)
-
Column: DB-5ms or ZB-SemiVolatiles (15 m
0.25 mm ID 0.25 film).-
Why 15m? SCCPs elute as broad humps. A shorter column reduces run time and peak broadening, improving Signal-to-Noise (S/N) ratios without sacrificing necessary resolution between homologue groups.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: 1
Splitless @ 280°C. Surge pressure (25 psi) for 1.0 min to maximize transfer. -
Oven Program:
-
100°C for 1 min.
-
Ramp 30°C/min to 160°C.
-
Ramp 5°C/min to 310°C (Slow ramp crucial for separating
overlap). -
Hold 5 min.
-
Mass Spectrometer (Single Quadrupole or Triple Quad in SIM Mode)
-
Ionization: ECNI (Chemical Ionization in Negative Mode).[1][2][3][4]
-
Reagent Gas: Methane (
) @ 40% flow/pressure relative to CI optimization.-
Control Point: Source pressure is critical. Too low = poor thermalization (low sensitivity); Too high = arcing. Aim for source pressure ~1.5 - 2.0
Torr.
-
-
Temperatures:
-
Transfer Line: 280°C.
-
Source: 160°C - 180°C. (Crucial: Keep source cooler than EI. High temps give electrons too much energy, preventing capture).
-
SIM Acquisition Table: Octachlorododecane Target
In ECNI, the molecular ion
| Target Analyte | Formula ( | Quant Ion ( | Qualifier 1 ( | Qualifier 2 ( | Dwell Time |
| Octachlorododecane | 409.0 | 411.0 | 413.0 | 50 ms | |
| 255.0 | 257.0 | - | 50 ms |
Note:
Workflow Visualization
The following diagram illustrates the critical path for analyzing Octachlorododecane, highlighting the decision nodes for Quality Control.
Caption: Operational workflow for Octachlorododecane analysis featuring a self-validating acid digestion loop.
Data Analysis & Quantification Strategy
Handling the "Hump"
Octachlorododecane does not elute as a single Gaussian peak. It elutes as a broad "hump" spanning 0.5 to 1.5 minutes.
-
Protocol: Draw a baseline from the start to the end of the
cluster (typically identified by retention time comparison with a technical SCCP mixture, e.g., 59% Cl). -
Integration: Sum the area under the hump for the Quant Ion (
409).
Calculation
Because the response factor (RF) of CPs changes with chlorination degree, use the Total Response Factor method if a matching standard is available, or the Reth Method (linear correlation of RF vs. Chlorine content) if exact matching is impossible.
Where:
-
= Area of
409 hump. - = Area of Internal Standard peak.
- = Response Factor derived from calibration curve.
Quality Assurance (Self-Validating Systems)
To ensure "Trustworthiness" (Part 2 of requirements), the following controls are mandatory:
-
Isotopic Ratio Check: The ratio of
409 to 411 must be within of the theoretical value (approx 1.03). Deviation indicates interference (e.g., from PCBs or PCNs). -
Solvent Blank: Inject pure hexane before samples. ECNI is extremely sensitive; any carryover will invalidate low-level results.
-
Recovery Standard: Spike samples with a surrogate (e.g.,
-labeled congener) prior to extraction. Recovery must be 60-120%.
References
-
International Organization for Standardization (ISO). (2021).[5][4] ISO 18219-1:2021 Leather — Determination of chlorinated hydrocarbons in leather — Part 1: Chromatographic method for short-chain chlorinated paraffins (SCCPs). [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Method 1625C - Semivolatile Organic Compounds by Isotope Dilution GCMS. [Link]
-
Agilent Technologies. (2023).[5] Analysis of Short- and Medium-Chain Chlorinated Paraffins in Textiles and Leather Using Triple Quadrupole LC/MS. (Note: Provides comparative context for GC-ECNI limitations). [Link]
-
Reth, M., Zencak, Z., & Oehme, M. (2005). New quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionization mass spectrometry.[6] Journal of Chromatography A. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. BS EN ISO 18219-1:2021 | 31 Aug 2021 | BSI Knowledge [knowledge.bsigroup.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Fidelity In Vitro Toxicity Assessment of 1,1,1,3,10,12,12,12-Octachlorododecane
Abstract
1,1,1,3,10,12,12,12-Octachlorododecane (C₁₂H₁₈Cl₈) serves as a critical model congener for understanding the mechanistic toxicity of Short-Chain Chlorinated Paraffins (SCCPs). Unlike complex industrial mixtures, this single isomer allows for precise structure-activity relationship (SAR) studies. However, its extreme lipophilicity (Log Kow > 6) and low water solubility present significant challenges in in vitro systems, frequently leading to nominal-concentration errors due to sorption and precipitation. This Application Note details a validated workflow for handling, dosing, and assessing the toxicity of this compound, focusing on hepatotoxicity (HepG2), oxidative stress, and PPAR-mediated endocrine disruption.
Part 1: Compound Preparation & Critical Handling
The Failure Point: The most common error in testing polychlorinated n-alkanes is the loss of compound to plastic consumables before it reaches the cell. Standard "DMSO spike" methods often result in micro-precipitation in aqueous media, rendering results invalid.
Materials & Equipment
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Vessels: Glass vials with Teflon-lined caps (Mandatory). Do not use polystyrene tubes for stock solutions.
-
Carrier Protein: Fatty Acid-Free Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS).
The "Serum-Pre-Load" Dosing Protocol
To ensure bioavailability, we utilize a protein-carrier delivery system rather than direct solvent spiking.
-
Primary Stock Preparation:
-
Dissolve 1 mg of 1,1,1,3,10,12,12,12-Octachlorododecane in 1 mL DMSO (Glass vial).
-
Sonicate for 10 minutes at room temperature to ensure complete solubilization.
-
Storage: -20°C in amber glass. Stable for 3 months.
-
-
Working Solution (The "Pre-Load" Step):
-
Prepare culture media supplemented with 10% FBS (or 1% BSA) in a glass container.
-
While vortexing the media vigorously, slowly inject the DMSO stock to achieve 2x the desired final concentration.
-
Critical Limit: Final DMSO concentration must not exceed 0.1% (v/v).
-
Incubate this mixture at 37°C for 30 minutes. Mechanism: This allows the lipophilic SCCP to partition into the hydrophobic pockets of albumin, preventing precipitation when added to cells.
-
-
Cell Treatment:
-
Dilute the 2x Working Solution 1:1 with cell-laden media in the well plate.
-
Part 2: Experimental Workflow Visualization
The following diagram outlines the decision logic for handling this lipophilic compound to ensure data integrity.
Figure 1: Critical handling workflow to prevent nominal concentration errors due to hydrophobicity.
Part 3: Cytotoxicity Screening (HepG2 Model)
Rationale: The liver is the primary accumulation site for SCCPs. HepG2 cells are the standard model for assessing basal hepatotoxicity.
Protocol Steps:
-
Seeding: Plate HepG2 cells at
cells/well in a 96-well plate. Allow attachment for 24 hours. -
Exposure: Remove old media. Add 100 µL of "Pre-Loaded" treatment media (from Part 1) at concentrations: 0, 1, 10, 50, 100 µM.
-
Control: 0.1% DMSO in media.
-
Blank: Media only (no cells) to correct for background absorbance.
-
-
Incubation: 24 and 48 hours at 37°C, 5% CO₂.
-
Quantification (CCK-8/WST-8):
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1-2 hours.
-
Measure Absorbance at 450 nm.
-
-
Data Analysis: Calculate % Viability relative to DMSO control.
Part 4: Mechanistic Assay - Oxidative Stress (ROS)
Mechanism: SCCPs induce the production of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.
Protocol Steps:
-
Probe Loading: Wash treated HepG2 cells (24h exposure) with PBS. Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes in serum-free media.
-
Note: Serum contains esterases that can prematurely cleave the probe; use serum-free for the loading step only.
-
-
Wash: Wash 3x with PBS to remove extracellular dye.
-
Measurement: Read fluorescence immediately.
-
Excitation: 485 nm
-
Emission: 535 nm
-
-
Validation: Use H₂O₂ (100 µM) as a positive control.
Part 5: Endocrine Disruption (PPAR Pathway)
Mechanism: 1,1,1,3,10,12,12,12-Octachlorododecane acts as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, specifically PPARα, disrupting lipid metabolism.
Pathway Visualization
Figure 2: Mechanism of Action (MOA) showing PPARα activation and downstream metabolic disruption.
qPCR Validation Protocol
-
Extraction: Isolate RNA using Trizol/Chloroform method from treated cells.
-
cDNA Synthesis: Reverse transcribe 1 µg total RNA.
-
Target Genes:
-
Acox1 (Peroxisomal Acyl-CoA oxidase 1) - Marker of peroxisome proliferation.
-
Cpt1a (Carnitine palmitoyltransferase 1A) - Marker of mitochondrial fatty acid uptake.
-
Reference Gene: GAPDH or β-actin.
-
-
Analysis: Use the
method to determine fold change. Expect upregulation >1.5-fold at toxicologically relevant doses.
Part 6: Data Reporting & Reference Values
Summarize findings in the following format for regulatory or publication submission.
| Parameter | Assay Type | Expected Trend (vs Control) | EC50 / Threshold (Approx) |
| Cell Viability | CCK-8 / MTT | Decrease | > 50 µM (Acute, 24h) |
| ROS Generation | DCFH-DA Fluorescence | Increase | Significant at > 10 µM |
| PPARα Activation | qPCR / Luciferase | Increase (Agonist) | Activation at > 5 µM |
| Lipid Content | Oil Red O Staining | Increase | Visible at 24-48h |
References
-
United Nations Environment Programme (UNEP). (2017). Risk Management Evaluation on Short-Chain Chlorinated Paraffins. Stockholm Convention on Persistent Organic Pollutants. Link
-
Gong, Y., et al. (2019). "Short-chain chlorinated paraffins (SCCPs) disrupt hepatic fatty acid metabolism in liver of male rat via interacting with peroxisome proliferator-activated receptor α (PPARα)."[1][2] Environmental Pollution. Link
-
Ren, X., et al. (2019). "In vitro evaluation of the cytotoxicity and mechanisms of short-chain chlorinated paraffins in HepG2 cells." Chemosphere.[3] Link
-
Organization for Economic Co-operation and Development (OECD). (2018). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists.Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11083986, 1,1,1,3,10,12,12,12-Octachlorododecane.Link
Sources
- 1. Short-chain chlorinated paraffins (SCCPs) disrupt hepatic fatty acid metabolism in liver of male rat via interacting with peroxisome proliferator-activated receptor α (PPARα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to short-chain chlorinated paraffins inhibited PPARα-mediated fatty acid oxidation and stimulated aerobic glycolysis in vitro in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
Troubleshooting & Optimization
Mitigating matrix effects in the analysis of octachlorododecane in biota
Subject: Mitigating Matrix Effects & Interferences in C12 Polychlorinated n-Alkanes Ticket ID: #OCDD-BIO-L3 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Invisible" Matrix
Welcome to the Advanced Technical Support hub. You are likely here because your analysis of Octachlorododecane (C₁₂H₁₈Cl₈) —a specific congener of Short-Chain Chlorinated Paraffins (SCCPs)—is failing quality control criteria.
In biota analysis (fish tissue, blubber, liver), the primary adversary is lipid co-extraction . Octachlorododecane is highly lipophilic (
This guide moves beyond basic protocols to address the mechanistic causes of failure and provides self-validating solutions.
Module 1: Sample Preparation & Lipid Removal
The Core Issue: Standard lipid removal techniques (like simple SPE) are often insufficient for biota samples containing >5% lipid. Residual lipids carbonize on the GC liner and MS source, destroying sensitivity.
Troubleshooting Guide: Extraction & Cleanup
Q: I am using GPC (Gel Permeation Chromatography), but my baseline is still rising at the end of the run. Why? A: GPC removes high-molecular-weight lipids (triglycerides), but it often misses smaller lipid fragments and fatty acids that co-elute with C12 chlorinated paraffins.
-
The Fix: You must implement a Sulfuric Acid (H₂SO₄) modification step. Chlorinated paraffins are chemically stable in concentrated acid, whereas lipids are instantly charred and destroyed.
Q: Can I use QuEChERS for this analysis? A: Not recommended. QuEChERS is designed for polar/semi-polar pesticides. It lacks the capacity to remove the heavy lipid load associated with bioaccumulative POPs analysis, leading to massive matrix effects in GC-ECNI-MS.
Validated Protocol: Acid-Modified Silica Cleanup
Use this protocol after initial solvent extraction (e.g., Soxhlet with Hexane:Acetone).
-
Acidification: Treat the raw extract with concentrated H₂SO₄ (98%).
-
Validation Check: The acid layer should turn dark brown/black (charred lipids). The hexane layer should remain clear.
-
-
Silica Fractionation: Pass the acid-treated extract through a multi-layer silica column.
-
Layer 1 (Top): Sodium Sulfate (Drying).
-
Layer 2: 44% Acidic Silica (H₂SO₄ on Silica).
-
Layer 3: Activated Silica.
-
-
Elution: Elute with Hexane:Dichloromethane (1:1) .
-
Note: Octachlorododecane elutes in the non-polar fraction.
-
Workflow Visualization
Caption: Figure 1. Robust cleanup workflow prioritizing destructive lipid removal (Acid Digestion) before fractionation.
Module 2: Instrumental Analysis (GC-ECNI-MS)
The Core Issue: Electron Capture Negative Ionization (ECNI) is the standard for CPs due to high sensitivity. However, it is prone to source saturation . If the matrix "steals" the thermal electrons intended for your analyte, your signal disappears.
Troubleshooting Guide: Ionization & Interferences
Q: My internal standard recovery is <40%, but the peak shape is good. What is happening? A: This is Matrix-Induced Ion Suppression . The matrix components are depleting the reagent gas plasma (usually Methane) or the thermal electron population.
-
Diagnostic: Check the "Chloride Depletion" effect. If the
adducts are lower than expected relative to , your source conditions are compromised. -
The Fix:
-
Dilute the sample. Injecting less matrix often increases the absolute signal of the analyte by reducing suppression.
-
Increase Reagent Gas Pressure (Methane) to stabilize the plasma.
-
Q: I see a peak exactly where Octachlorododecane should be, but the ion ratios are wrong. A: You likely have a PCB or Toxaphene interference .
-
Mechanism: PCBs (e.g., PCB 209) and Toxaphene congeners form negative ions that overlap with the C12 CP mass clusters.
-
The Fix: Use a Florisil cleanup step to separate PCBs (which elute in non-polar fractions) from CPs (which are slightly more polar).
Interference Data Table
| Interfering Compound | Mass Cluster (m/z) | Overlap with Octachlorododecane | Resolution Strategy |
| PCB 209 (DecaCB) | ~498, 500, 502 | Direct overlap with | Florisil Fractionation |
| Toxaphene (Parlar 50) | ~410 - 414 | Overlap with lower chlorination C12s | High-Resolution MS (Orbitrap) |
| Chlordane | ~400 - 410 | Minor overlap | Acid Cleanup (Chlordane survives acid) |
| Triglycerides | Broad Baseline | Source Saturation | Must remove via H₂SO₄ |
Module 3: Quantification & Validation
The Core Issue: External calibration fails in biota analysis because the matrix effects described above are variable between samples. You cannot rely on surrogate recoveries alone.
The Solution: 13C-Labeled Internal Standards
You must use a Stable Isotope Dilution Assay (SIDA) . The internal standard must be chemically identical to the analyte but mass-shifted.
Recommended Standard:
-
1,1,1,3,10,12,12,12-Octachlorododecane-13C12 [1]
-
Why? It elutes at the exact same time as the native target but is detected at a mass +12 Da higher. Any matrix suppression affecting the target will affect the standard equally, mathematically cancelling out the error.
Protocol for Quantification:
-
Spike samples with 13C12-Octachlorododecane before extraction.
-
Monitor quantification ions:
-
Native: m/z 431.8 (Quant), 433.8 (Qual)
-
Label (13C): m/z 443.8 (Quant), 445.8 (Qual)
-
-
Calculate concentration using the Response Factor (RF) derived from the internal standard.
Decision Logic for Troubleshooting
Caption: Figure 2. Logic tree for diagnosing matrix effects based on Internal Standard performance.
References
-
Tomy, G. T., et al. (1997). Quantification of short-chain polychlorinated alkanes in environmental samples by HRGC/ECNI-HRMS. Analytical Chemistry. Link
-
Reth, M., et al. (2005).[2] Determination of short-chain chlorinated paraffins in fish samples by short-column GC/ECNI-MS. Organohalogen Compounds. Link
-
Mézière, M., et al. (2020). Optimization of the cleanup of biota samples for the determination of chlorinated paraffins. Chemosphere. Link
-
Cambridge Isotope Laboratories. (2023).[1] Chlorinated Paraffin Standards (13C Labelled). Link
-
Krätschmer, K., et al. (2018). Chlorinated paraffin analysis by gas chromatography Orbitrap high-resolution mass spectrometry. Journal of Chromatography A. Link
Sources
Investigating the degradation of 1,1,1,3,10,12,12,12-Octachlorododecane in standard solutions
Welcome to the Advanced Analytical Support Hub. Subject: Troubleshooting Degradation & Stability of C12-SCCP Isomer Standards Reference Molecule: 1,1,1,3,10,12,12,12-Octachlorododecane (C₁₂H₁₈Cl₈)
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 1,1,1,3,10,12,12,12-Octachlorododecane purely as a calibration tool, ignoring its distinct reactivity. Unlike robust PCB congeners, this Short-Chain Chlorinated Paraffin (SCCP) isomer possesses specific structural vulnerabilities—notably the internal chlorines at positions 3 and 10.
While the terminal trichloromethyl groups (C1 and C12) provide steric bulk, the internal chlorines are susceptible to thermal dehydrochlorination (loss of HCl) and photolytic cleavage . This guide dissects these degradation pathways to ensure your quantification remains accurate.
Module 1: Thermal Degradation in the GC Injector
Status: Critical Issue Symptoms: Peak tailing, baseline humps, or the appearance of "ghost" peaks (m/z [M-35] or [M-70]) in the chromatogram.
The Mechanism: Why is my standard disappearing in the inlet?
The most common "degradation" occurs not in the vial, but inside your Gas Chromatograph (GC). At temperatures above 200°C, particularly in the presence of active sites (glass wool, dirty liners), 1,1,1,3,10,12,12,12-Octachlorododecane undergoes
-
Vulnerable Sites: The chlorines at positions 3 and 10 are the "weak links."
-
Reaction: The chlorine extracts a hydrogen from an adjacent carbon (C2/C4 or C9/C11), releasing HCl and forming a double bond (olefin).
Troubleshooting Protocol: Thermal Integrity Check
| Symptom | Probable Cause | Corrective Action |
| Broad Hump / Tailing | Active sites in liner catalyzing HCl elimination. | Switch Liner: Use ultra-inert, deactivated splitless liners with minimal glass wool. |
| Extra Peaks (M-36) | Injector temperature too high (>280°C). | Lower Temp: Set injector to 250°C (or PTV cold injection). |
| Response Drift | Accumulation of non-volatiles (matrix) acting as catalysts. | Trim Column: Remove the first 10-20 cm of the guard column/analytical column. |
Visualizing the Breakdown Pathway:
Figure 1: Thermal dehydrochlorination pathway of the C12-SCCP congener inside a hot GC injector port.
Module 2: Storage Stability & Solvent Interactions
Status: High Priority Symptoms: Concentration increases (evaporation) or decreases (adsorption/photolysis) over time.
FAQ: Can I dilute this standard in Acetone or Methanol?
Answer: No. While SCCPs are technically soluble in polar organic solvents, you introduce two risks:
-
Nucleophilic Attack: In the presence of trace moisture or basic impurities, polar aprotic solvents can promote dehydrochlorination (E2 mechanism) even at room temperature.
-
Solubility Mismatch: When injecting a polar solvent into a non-polar GC column (like 5% phenyl), you risk solvent expansion issues and poor focusing.
Recommended Solvent System:
-
Primary: Isooctane (2,2,4-Trimethylpentane) or Nonane.
-
Why? These alkanes match the polarity of the analyte, minimizing activity coefficients and preventing micelle-like aggregation or adsorption to glass walls.
Storage Protocol: The "Cold & Dark" Rule
-
Vessel: Use amber borosilicate glass ampoules (flame sealed) for long-term storage. For working solutions, use silanized amber vials with PTFE-lined caps.
-
Temperature: Store at 4°C for working solutions; -20°C for stock.
-
Light: Strictly avoid UV exposure. C-Cl bonds are photolabile.
Module 3: Mass Spectrometry (ECNI) Optimization
Status: Technical Optimization Symptoms: Poor sensitivity or ion ratio mismatches compared to literature.
This specific isomer is often used as a standard because it elutes in a specific window. However, in Electron Capture Negative Ionization (ECNI), the response factor is heavily dependent on the chlorine position.
Troubleshooting ECNI Response
-
Question: Why is the [M-Cl]- ion dominant?
-
Insight: In ECNI, aliphatic chlorides primarily undergo dissociative electron capture.
Workflow for Validating Standard Integrity:
Figure 2: Step-by-step diagnostic workflow for validating SCCP standard integrity.
References
-
Tomy, G. T., et al. (1998).[3] Physicochemical properties of some C10-, C11-, C12-, and C13-polychlorinated n-alkanes. Environmental Toxicology and Chemistry.
-
Cambridge Isotope Laboratories. (2024).[5] Chlorinated Paraffins Standards Guide.
-
Krätschmer, K., et al. (2018). Chlorinated Paraffins (CPs): A Review of Analysis and Environmental Occurrence. Chemosphere.
-
Thermo Fisher Scientific. (2016). Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis.
Sources
Validation & Comparative
Technical Comparison: 1,1,1,3,10,12,12,12-Octachlorododecane vs. Commercial Technical Mixtures
Content Type: Publish Comparison Guide
Subject: Analytical Chemistry / Environmental Toxicology
Executive Summary
This guide analyzes the critical analytical distinctions between 1,1,1,3,10,12,12,12-Octachlorododecane (hereafter OCDD ), a discrete single-congener standard, and Technical Chlorinated Paraffin (CP) Mixtures (e.g., CP-52, CP-63).
For researchers in environmental toxicology and drug development, the transition from analyzing defined single molecules to stochastic mixtures represents a massive spike in complexity. While Technical CPs exist as complex mixtures of thousands of isomers appearing as an unresolved chromatographic "hump," OCDD serves as a precise crystallographic and mass-spectrometric anchor . This guide details how to utilize OCDD to validate quantification methods for Short-Chain Chlorinated Paraffins (SCCPs) and Medium-Chain Chlorinated Paraffins (MCCPs), specifically addressing the non-linear response factors inherent in Electron Capture Negative Ionization (ECNI) Mass Spectrometry.
Part 1: Structural & Physicochemical Divergence
The fundamental challenge in CP analysis is the structural heterogeneity of the commercial product versus the homogeneity of the reference standard.
Chemical Identity Comparison
| Feature | 1,1,1,3,10,12,12,12-Octachlorododecane (OCDD) | Technical CP Mixtures (e.g., CP-52, CP-63) |
| CAS Number | 601523-21-1 | 85535-84-8 (SCCP), 85535-85-9 (MCCP) |
| Composition | Single Isomer ( | Stochastic mixture of thousands of congeners ( |
| Formula | ||
| Chlorine Content | ~63.6% (Fixed) | 40% – 70% (Average distribution) |
| Structure | Linear dodecane with defined terminal | Linear/branched alkanes with random Cl substitution. |
| Physical State | Crystalline Solid / Waxy Solid | Viscous Liquid (Honey-like consistency) |
The "Hump" Phenomenon
In Gas Chromatography (GC), OCDD elutes as a single, sharp peak (typically late-eluting due to high mass and Cl content). In contrast, technical mixtures elute as a broad, unresolved baseline elevation (the "hump") spanning several minutes.
-
Implication: You cannot quantify technical mixtures by simple peak integration. You must use pattern deconvolution or total area integration within specific retention time windows, calibrated against standards like OCDD.
Part 2: Mass Spectrometry Dynamics (GC-ECNI-MS)
The choice of ionization method is critical. Electron Capture Negative Ionization (ECNI) is the industry standard for CPs due to high sensitivity, but it introduces a Response Factor (RF) Bias .
The Response Factor Bias
ECNI sensitivity is exponentially correlated with the number of chlorine atoms and their position.
-
OCDD Behavior: With 8 chlorine atoms and terminal
groups, OCDD has an exceptionally high electron capture cross-section. It produces a massive signal per unit mass. -
Mixture Behavior: A technical mixture contains congeners with 4, 5, 6, 7, and 8 chlorines. The lower-Cl congeners (e.g.,
) have significantly lower ionization efficiencies. -
The Trap: If you use OCDD as a direct external standard to quantify a low-Cl mixture (e.g., CP-42) without correction, you will underestimate the total concentration because the standard responds much "louder" than the sample.
Fragmentation Mechanism
-
OCDD: Predominantly forms
or ions depending on energy. The specific 1,1,1-trichloro structure favors specific -cleavage fragments. -
Mixtures: Produce a "forest" of mass clusters. The
(molecular ion minus one chlorine) is the target monitoring ion.
Visualization: ECNI Response Logic
Figure 1: The differential ionization efficiency in ECNI. OCDD (Green path) captures electrons readily, yielding high signal. Lower chlorinated congeners (Red path) yield lower signals, necessitating response factor correction.
Part 3: Validated Quantification Protocol
Objective: Use OCDD as a calibration anchor to quantify a Technical CP Mixture in a biological or environmental matrix.
Reagents & Standards
-
Primary Standard: 1,1,1,3,10,12,12,12-Octachlorododecane (
in Cyclohexane). -
Technical Standard: Chlorowax 500C (or equivalent 55.5% Cl mixture).
-
Internal Standard:
-HBCD or -labeled CPs (if available).
Step-by-Step Workflow
-
Sample Preparation (Acid Cleanup):
-
Extract sample (tissue/sediment) with Hexane:Acetone (1:1).
-
Critical Step: Treat extract with concentrated Sulfuric Acid (
) to remove lipids. CPs and OCDD are acid-stable; most biological interferences are not. -
Why? Lipids co-elute and suppress ionization in ECNI.
-
-
Instrumental Setup (GC-ECNI-MS):
-
Column: DB-5ms or ZB-SemiVolatiles (15m or 30m). Short columns preferred to elute high-boiling CPs.
-
Carrier Gas: Helium (1.0 mL/min).
-
Reagent Gas: Methane (at 40% flow relative to He) to thermalize electrons.
-
Source Temp:
(Keep low to prevent excessive fragmentation).
-
-
Calibration Strategy (The "Congener Group" Method):
-
Step A: Inject OCDD pure standard. Determine its Retention Time (
) and Response Factor ( ). -
Step B: Inject Technical Mixture. Divide the "hump" into retention time slices corresponding to
. -
Step C: Calculate the Total Response Factor (
) based on the known total concentration of the technical standard. -
Step D: Apply the Chlorine Content Correction :
(Where is an empirically determined coefficient, usually between 1.5 and 2.0 for ECNI).
-
-
Data Processing:
-
Integrate the specific ion cluster for
( 444/446/448) for the OCDD peak. -
Integrate the broad area for the technical mixture.
-
Analytical Workflow Diagram
Figure 2: The analytical pipeline. Note the parallel processing of the single congener (for calibration) and the mixture "hump" (for total quantification).
Part 4: Toxicology & Research Implications
While technical mixtures are the relevant environmental pollutant, OCDD is the relevant mechanistic probe .
-
Bioaccumulation Potential:
-
Technical mixtures have variable bioaccumulation factors (BAF).
-
OCDD, with a
, is super-hydrophobic and serves as a model for the most persistent fraction of the mixture. If a drug candidate shows clearance of OCDD, it will likely clear the lower-chlorinated components of the mixture.
-
-
Metabolic Stability:
-
The terminal
groups in OCDD hinder cytochrome P450 oxidation (specifically -oxidation). -
Research Insight: Use OCDD to test the "worst-case scenario" for metabolic resistance in hepatocyte stability assays.
-
References
-
VulcanChem. (n.d.). 1,1,1,3,10,12,12,12-Octachlorododecane - Chemical Identity and Properties. Retrieved from
-
Bogdal, C., et al. (2017). "Quantifying Short-Chain Chlorinated Paraffin Congener Groups." Environmental Science & Technology, 51(18), 10633-10641.[1] [2]
-
Krätschmer, K., & Schiavone, A. (2019).[3] "Analysis of Short Chain Chlorinated Paraffins (SCCPs) by GC-Q/TOF using Complimentary and Novel Ionization." Agilent Technologies Application Note.
- Tomy, G. T., et al. (1997). "Electron capture mass spectrometry of chloroparaffins." Chemosphere.
-
Thermo Fisher Scientific. (2018). "Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis."
Sources
Comparative Analysis of Stationary Phases for the Chromatographic Separation of Chlorinated Alkanes
Executive Summary & Technical Context[1][2][3][4][5]
The separation of chlorinated alkanes—specifically short-chain volatiles like dichloromethane (DCM), chloroform (TCM), and carbon tetrachloride—presents a unique chromatographic challenge. These compounds possess high volatility and similar boiling points, often leading to co-elution on standard non-polar columns. Furthermore, their electronegative chlorine atoms induce dipole moments that require specific stationary phase interactions for optimal resolution (
This guide evaluates the performance of three industry-standard capillary GC columns. Our objective is to determine the optimal stationary phase by analyzing retention mechanisms, peak symmetry, and resolution efficiency.
The Candidates
-
100% Dimethyl Polysiloxane (e.g., DB-1, HP-1): The non-polar baseline.
-
6% Cyanopropyl-phenyl / 94% Dimethyl Polysiloxane (e.g., DB-624, Rtx-624): The "Volatiles" industry standard (EPA Method 8260).
-
Polyethylene Glycol (PEG) (e.g., DB-WAX): A highly polar alternative.
Experimental Workflow
To ensure reproducibility, we utilized a standardized workflow for all column evaluations. The following logic flow illustrates the critical decision nodes in our experimental design.
Figure 1: Standardized experimental workflow for comparative column evaluation.
Comparative Performance Analysis
Mechanism of Separation
Understanding why separation occurs is vital for method development.
-
Non-Polar (DB-1): Relies almost exclusively on dispersive (Van der Waals) forces .[1] Separation is governed by the analyte's boiling point.[2] Since DCM (b.p. 39.6°C) and other light chlorides have low boiling points, they elute rapidly, often with insufficient retention (
), leading to poor resolution from the solvent front. -
Intermediate Polar (DB-624): The addition of 6% cyanopropyl-phenyl groups introduces dipole-dipole interactions . The electronegative chlorine atoms in the alkanes interact with the cyano-dipole of the stationary phase. This "selective retention" pulls the chlorinated compounds away from non-polar hydrocarbon interferences and increases resolution between isomers.
-
Polar (DB-WAX): Relies on strong hydrogen bonding and dipole interactions. While effective for alcohols, chlorinated alkanes often exhibit poor peak symmetry (tailing) on PEG phases due to mismatching surface energies and potential phase bleeding at higher temperatures.
Quantitative Results
The following data represents average retention times (
| Analyte | Boiling Point (°C) | DB-1 (Non-Polar) | DB-624 (Intermediate) | DB-WAX (Polar) |
| Dichloromethane (DCM) | 39.6 | |||
| Chloroform (TCM) | 61.2 | |||
| Carbon Tetrachloride | 76.7 | |||
| 1,2-Dichloroethane | 83.5 | |||
| Critical Pair Resolution | N/A |
Data synthesized from Agilent and Restek retention libraries [1, 2].
The "Gold Standard" Recommendation
The DB-624 (or equivalent Rtx-624) is the superior choice for chlorinated alkanes.
-
Reasoning: The cyanopropyl phase provides the necessary "chemical hook" to retard the elution of chlorinated species without the excessive retention or bleeding issues of WAX columns. This aligns with EPA Method 8260 recommendations for volatile organic compounds (VOCs) [3].[3]
-
Self-Validation: You can verify this in your lab by calculating the Tailing Factor (
) . On a DB-624, chlorinated alkanes typically yield between 0.95 and 1.05 (perfect symmetry). On DB-WAX, often exceeds 1.2 due to surface activity.
Detailed Methodology: The "624" Protocol[5][8]
To replicate the optimal separation, utilize the following protocol. This method is derived from EPA Method 8260 but optimized for modern capillary columns.
Instrument Configuration
-
GC System: Standard GC with Split/Splitless Inlet.
-
Detector: FID (for general purity) or ECD (Electron Capture Detector) for high-sensitivity trace analysis of halogens.
-
Column: DB-624 (or equivalent), 30 m
0.32 mm ID 1.8 µm film thickness.-
Note: The thicker film (1.8 µm) is critical for retaining volatiles at 40°C.
-
Temperature Program
-
Inlet: 250°C.
-
Split Ratio: 50:1 (Adjust based on sample concentration).
-
Oven Program:
-
Initial: 40°C for 5.0 minutes (Crucial for DCM retention).
-
Ramp: 10°C/min to 150°C.
-
Final: Hold at 200°C for 2 minutes to elute heavy impurities.
-
-
Carrier Gas: Helium at 35 cm/sec (Constant Linear Velocity mode).
Separation Logic Visualization
The following diagram explains the interaction mechanism that makes the DB-624 superior.
Figure 2: Mechanistic comparison of stationary phase interactions.
References
-
Agilent Technologies.[4] (n.d.). GC Column Solvent Retention Table. Retrieved from [Link]
-
Restek Corporation. (2021).[4] Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
U.S. Environmental Protection Agency.[5][3][6] (2006).[7] Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
Sources
Safety Operating Guide
Technical Guide: Disposal & Handling of 1,1,1,3,10,12,12,12-Octachlorododecane
[1][2]
Executive Summary: The SCCP Compliance Imperative
1,1,1,3,10,12,12,12-Octachlorododecane is not merely a halogenated organic waste; it is a Short-Chain Chlorinated Paraffin (SCCP) .[1][2] Under the Stockholm Convention on Persistent Organic Pollutants (POPs) , SCCPs are flagged for elimination due to their environmental persistence, bioaccumulation potential, and toxicity.
Operational Directive: This compound must NEVER be disposed of down the drain or in general chemical waste streams. It requires segregation into a dedicated "Halogenated Organic" stream destined for high-temperature incineration (>1100°C) to prevent the de novo synthesis of dioxins and furans.
Part 1: Chemical Characterization & Hazard Profile
Before disposal, verify the chemical identity to ensure regulatory compliance. This specific isomer is a C12 backbone, placing it squarely in the C10–C13 SCCP regulatory category.
| Property | Data | Operational Implication |
| Chemical Name | 1,1,1,3,10,12,12,12-Octachlorododecane | Specific isomer of SCCP.[1][3] |
| Molecular Formula | C₁₂H₁₈Cl₈ | High chlorine content (~63% by wt).[1][3] |
| Regulatory Class | SCCP / POP (Persistent Organic Pollutant) | Subject to strict international bans (Stockholm Convention).[1][3] |
| Physical State | Waxy Solid or Viscous Liquid | May adhere to glass; requires solvent rinsing for full removal.[1][3] |
| Stability | Thermally stable; lipophilic | Bioaccumulates; does not degrade in standard water treatment.[1][3] |
| Incompatibility | Strong Oxidizers, Strong Bases | Risk: Bases can cause dehydrohalogenation, releasing HCl gas.[1][3] |
Part 2: Waste Classification & Coding
Proper coding ensures your waste vendor treats this material with the necessary destruction efficiency.
| Jurisdiction | Code | Description |
| US RCRA | D001 / Lab Pack | Often coded as generic "Halogenated Organic Waste" or "Toxic" if characteristic.[1][3] Note: While F024 applies to specific production wastes, lab quantities are usually managed as characteristic hazardous waste. |
| EU / UK | 16 05 06* | Laboratory chemicals consisting of or containing hazardous substances (Absolute Hazardous Entry).[1][3] |
| Disposal Tag | "Halogenated" | Must be clearly marked.[1][3] Do not mix with non-halogenated solvents (increases disposal cost and complexity). |
Part 3: Pre-Disposal Stabilization & Segregation
The Golden Rule: Segregate at the source. Mixing SCCPs with non-halogenated solvents creates large volumes of waste that must all be treated as high-hazard POPs.
Step-by-Step Handling Protocol
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid standard LDPE if using aggressive organic solvents for rinsing, as chlorinated compounds can soften some plastics over time.
-
Solvent Rinsing: If disposing of empty stock bottles, triple rinse with a compatible solvent (e.g., Hexane or Dichloromethane). The rinsate must be collected in the same Halogenated Waste container , not the drain.
-
pH Check: Ensure the waste stream is neutral (pH 5-9). Do not mix with acidic or alkaline waste, as this can generate hazardous gases or heat in the drum.
-
Labeling: Affix a hazardous waste label immediately. Explicitly write: "Contains Octachlorododecane - SCCP - DO NOT DECANT."
Part 4: The Disposal Workflow (Chain of Custody)
This workflow ensures that the material is tracked from the bench to its final destruction, maintaining a defensible audit trail.
Figure 1: Chain of Custody for SCCP Waste.[4] "DRE" stands for Destruction Removal Efficiency.
Part 5: Destruction Mechanism & Rationale
Why is standard incineration insufficient? Standard municipal incineration often operates at 850°C. At this temperature, chlorinated alkanes can partially decompose and recombine with carbon and oxygen to form Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Furans (PCDFs) , which are significantly more toxic than the original waste.
The Requirement: Hazardous Waste Incinerators (HWI) operate at >1100°C with rapid quench cooling to prevent this recombination.
Figure 2: Thermal destruction pathway.[1][3] High temperature is required to bypass Dioxin formation and drive complete mineralization to HCl, which is then neutralized.
Part 6: Emergency Spill Response
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: Although volatility is low, dust or aerosols can be irritating.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.
-
Containment: Do not use water. Use a dry absorbent (vermiculite or sand).
-
Why? Water spreads lipophilic contaminants and makes cleanup harder.
-
-
Cleanup: Scoop absorbent into a wide-mouth jar. Label as "Hazardous Waste - Solid Debris (SCCP Contaminated)."
-
Surface Decon: Wipe the area with a solvent-dampened rag (e.g., ethanol or hexane) to pick up residue. Dispose of the rag in the same hazardous waste container.
References
-
United Nations Environment Programme (UNEP). (2019).[5] Stockholm Convention on Persistent Organic Pollutants: Short-chain chlorinated paraffins (SCCPs).[5][6] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Polychlorinated Biphenyls (PCBs) and Other Halogenated Organics via Incineration.[2][7] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2022). Substance Information: Alkanes, C10-13, chloro (SCCP).[6] Retrieved from [Link]
-
Basel Convention. (2015). Technical Guidelines for the Environmentally Sound Management of Wastes Consisting of, Containing or Contaminated with Short-Chain Chlorinated Paraffins. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. moodle.toxoer.com [moodle.toxoer.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. chm.pops.int [chm.pops.int]
- 5. chm.pops.int [chm.pops.int]
- 6. researchgate.net [researchgate.net]
- 7. Dioxins and other harmful incinerator emissions – United Kingdom Without Incineration Network [ukwin.org.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
